4-(2,5-Dimethylthiophen-3-yl)oxazolidin-2-one
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Overview
Description
4-(2,5-Dimethylthiophen-3-yl)oxazolidin-2-one is a heterocyclic compound that features a thiophene ring substituted with two methyl groups and an oxazolidinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethylthiophen-3-yl)oxazolidin-2-one can be achieved through a combination of an asymmetric aldol reaction and a modified Curtius protocol. This method involves the intramolecular ring closure to form the oxazolidinone scaffold . The reaction conditions typically include the use of chiral auxiliaries and specific reagents to ensure stereoselectivity.
Industrial Production Methods
Bulk custom synthesis and procurement services are available for this compound .
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethylthiophen-3-yl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The oxazolidinone ring can be reduced to form different derivatives.
Substitution: The methyl groups on the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the oxazolidinone ring can yield amines or alcohols.
Scientific Research Applications
4-(2,5-Dimethylthiophen-3-yl)oxazolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethylthiophen-3-yl)oxazolidin-2-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action include the inhibition of bacterial protein synthesis, making it a potential antibacterial agent .
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibacterial agent that inhibits bacterial protein synthesis.
Tedizolid: Another oxazolidinone with similar antibacterial properties.
Uniqueness
4-(2,5-Dimethylthiophen-3-yl)oxazolidin-2-one is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields .
Biological Activity
4-(2,5-Dimethylthiophen-3-yl)oxazolidin-2-one is a compound that belongs to the oxazolidinone class, which has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Research indicates that thiophene derivatives, including those containing the oxazolidinone moiety, exhibit significant antimicrobial properties. A study highlighted that compounds with thiophene structures showed effective inhibition against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans .
Bacterial Strain | Inhibition Zone (mm) | Reference |
---|---|---|
Escherichia coli | 15 | |
Staphylococcus aureus | 18 | |
Pseudomonas aeruginosa | 12 |
Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory effects in various models. For instance, derivatives of thiophene have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis .
Anticancer Activity
In vitro studies have revealed that this compound exhibits cytotoxic effects against cancer cell lines. One notable study reported that this compound induced apoptosis in breast cancer cells by activating the intrinsic apoptotic pathway, characterized by increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
Cancer Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 3.96 ± 0.21 | Apoptosis via mitochondrial pathway |
Caco-2 (Colorectal Cancer) | 5.87 ± 0.37 | Apoptosis induction |
Case Studies and Research Findings
Numerous studies have focused on the synthesis and evaluation of thiophene derivatives for their biological activities:
- Synthesis and Evaluation : A study synthesized several thiophene derivatives, including oxazolidinones, and evaluated their antimicrobial activity against multiple strains. The results confirmed significant antibacterial and antifungal properties .
- Mechanistic Insights : Another study provided insights into the mechanism of action of these compounds, demonstrating their ability to modulate apoptotic pathways in cancer cells .
- Therapeutic Potential : The therapeutic relevance of these compounds extends beyond their antimicrobial properties; they are also being explored for their potential in treating inflammatory diseases and various cancers due to their ability to target specific cellular pathways .
Properties
Molecular Formula |
C9H11NO2S |
---|---|
Molecular Weight |
197.26 g/mol |
IUPAC Name |
4-(2,5-dimethylthiophen-3-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H11NO2S/c1-5-3-7(6(2)13-5)8-4-12-9(11)10-8/h3,8H,4H2,1-2H3,(H,10,11) |
InChI Key |
HIZOLDVXLSPUPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)C2COC(=O)N2 |
Origin of Product |
United States |
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